Entecavir
Overview
Description
Entecavir is a nucleoside analogue used in the treatment of chronic hepatitis B for patients with active viral replication, histological evidence of active disease, or persistent elevations in liver transaminases . It is marketed under the trade name Baraclude and was approved by the U.S. Food and Drug Administration (FDA) in March 2005 . It is designed to selectively inhibit the Hepatitis B virus, blocking all three steps in the replication process .
Synthesis Analysis
Entecavir was synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein . The key features of its preparation are:
- A stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety .
- Its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne .
- The coupling with a purine derivative by a Mitsunobu reaction .
Molecular Structure Analysis
Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV) . It has a chemical formula of C12H15N5O3 .
Chemical Reactions Analysis
- Base priming .
- Reverse transcription of the negative strand from the pregenomic messenger RNA .
- Synthesis of the positive strand of HBV DNA .
Physical And Chemical Properties Analysis
Entecavir has a molecular weight of 295.29 . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .
Scientific Research Applications
Efficacy in Reducing Hepatic Events and Mortality
Entecavir has been shown to significantly reduce hepatic events, deaths, and the incidence of hepatocellular carcinoma (HCC) in patients with chronic hepatitis B, especially those with liver cirrhosis. Studies have demonstrated that Entecavir treatment leads to a notable decrease in the risk of liver-related mortality and all-cause mortality among patients with chronic hepatitis B, indicating its potent antiviral effects and its role in improving clinical outcomes in these patients (Wong et al., 2013).
Comparison with Other Antiviral Agents
When compared to Lamivudine, another antiviral medication, Entecavir has shown superior efficacy in inducing virological response and normalization of alanine aminotransferase levels, which are indicators of liver function improvement. Entecavir has also been associated with a higher rate of histologic improvement and a more substantial decrease in serum HBV DNA levels, without significant differences in safety profiles between the two drugs (Lai et al., 2006).
Long-term Treatment Benefits
Extended therapy with Entecavir has been linked to sustained viral suppression, further reducing the rates of hepatocellular carcinoma and improving liver function over time. The long-term administration of Entecavir continues to exhibit minimal resistance, showcasing its durability and effectiveness as a treatment option for chronic hepatitis B infection (Chang et al., 2010).
Impact on Pediatric Populations
Research has also extended into the pediatric population, showing that Entecavir treatment in children and adolescents with chronic hepatitis B leads to significant antiviral efficacy and a favorable safety profile, supporting its use as a therapeutic option in younger patients (Jonas et al., 2016).
Reduction of Intrahepatic Viral Markers
Studies have indicated that Entecavir therapy results in a reduction of intrahepatic total hepatitis B virus DNA and covalently closed circular DNA levels, which are crucial for the persistence of infection. These findings highlight the potent antiviral activity of Entecavir at the intrahepatic level, contributing to the overall effectiveness of the treatment in managing chronic hepatitis B (Wong et al., 2005).
Safety And Hazards
Entecavir is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory system irritation . In terms of medical side effects, the most common include headache, insomnia, fatigue, dizziness, somnolence, vomiting, diarrhea, nausea, dyspepsia, and increased liver enzyme levels .
Future Directions
Entecavir holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . Therefore, it could potentially be used in oncology .
properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-WQYNNSOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Entecavir hydrate | |
CAS RN |
209216-23-9 | |
Record name | Entecavir monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209216-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entecavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209216239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTECAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5968Y6H45M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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